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Compound of Interest

Compound Name: Methyl 2-hydroxy-4-nitrobenzoate

Cat. No.: B089193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-
hydroxy-4-nitrobenzoate, a key chemical intermediate in various synthetic applications. This

document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and

presents a logical workflow for spectroscopic analysis. The information herein is intended to

serve as a valuable resource for researchers in compound identification, characterization, and

quality control.

Predicted Spectral Data
Due to the limited availability of public domain spectral data for Methyl 2-hydroxy-4-
nitrobenzoate, the following tables present predicted values. These predictions are derived

from established spectroscopic principles and analysis of structurally analogous compounds,

including salicylates and aromatic nitro compounds.

Table 1: Predicted ¹H NMR Spectral Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~11.0 Singlet 1H Ar-OH

~8.30 Doublet (d) 1H H-5

~7.85
Doublet of Doublets

(dd)
1H H-6

~7.75 Doublet (d) 1H H-3

~3.95 Singlet 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm) Assignment

~168.0 C=O (Ester)

~163.0 C-2 (C-OH)

~150.0 C-4 (C-NO₂)

~131.0 C-6

~120.0 C-5

~118.0 C-3

~115.0 C-1

~53.0 -OCH₃

Table 3: Predicted IR Absorption Data
(Sample State: Solid, e.g., KBr pellet or ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3000 Broad, Medium O-H stretch (phenolic)

3100 - 3000 Medium-Weak C-H stretch (aromatic)

~1730 Strong C=O stretch (ester)

~1600, ~1475 Medium C=C stretch (aromatic ring)

1550 - 1475 Strong Asymmetric NO₂ stretch

1360 - 1290 Strong Symmetric NO₂ stretch

~1250 Strong C-O stretch (ester)

890 - 835 Medium C-N stretch

Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/z Relative Intensity Proposed Fragment

197 Moderate [M]⁺ (Molecular Ion)

166 High [M - OCH₃]⁺

138 High [M - OCH₃ - CO]⁺

120 Moderate [M - NO₂ - OH]⁺

92 Moderate [C₆H₄O]⁺

76 Low [C₆H₄]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.

These protocols are standardized for aromatic ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of solid Methyl 2-hydroxy-4-nitrobenzoate.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a 5

mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0.00 ppm).

Securely cap the NMR tube and ensure the sample is fully dissolved, using gentle

agitation if necessary.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity.

Acquisition: Utilize a standard single-pulse experiment. Set the spectral width to cover a

range of 0-12 ppm. A sufficient number of scans should be acquired to achieve an

adequate signal-to-noise ratio.

Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the

resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to

the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a

spectrum with singlets for each unique carbon. Set the spectral width to 0-220 ppm. A

larger number of scans is required compared to ¹H NMR due to the low natural abundance

of ¹³C.

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the

CDCl₃ solvent signal at ~77.16 ppm.
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Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy

Instrument Preparation:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable

solvent (e.g., isopropanol) and a soft, non-abrasive wipe, then allow it to dry completely.

Background Spectrum:

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum to remove interferences from the atmosphere (e.g.,

CO₂ and water vapor).

Sample Analysis:

Place a small amount of the solid Methyl 2-hydroxy-4-nitrobenzoate powder onto the

ATR crystal, ensuring complete coverage of the crystal surface.

Apply consistent pressure using the instrument's pressure clamp to ensure good contact

between the sample and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing:

The software will automatically perform the background subtraction. Identify and label the

significant absorption peaks.

Electron Ionization - Mass Spectrometry (EI-MS)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, often via a direct

insertion probe or after separation by Gas Chromatography (GC). If using GC, dissolve the

sample in a volatile solvent like dichloromethane or ethyl acetate.
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Instrumentation and Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: Standard 70 eV to ensure fragmentation patterns are consistent and

comparable to spectral libraries.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, typically

from m/z 40 to 300.

Ion Source Temperature: Maintain at a consistent temperature, for example, 230 °C, to

ensure reproducible fragmentation.

Data Acquisition and Analysis:

Acquire the mass spectrum. The data system will plot the relative abundance of ions as a

function of their m/z ratio.

Identify the molecular ion peak ([M]⁺) and the major fragment ions. The most intense peak

is designated as the base peak (100% relative abundance).

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of an organic compound such as Methyl 2-hydroxy-4-nitrobenzoate.
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Logical Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-hydroxy-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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